6-chloro-7-fluoro-1H-indole-2-carboxylic acid
Overview
Description
6-chloro-7-fluoro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and biological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives, like our compound of interest, can form these bonds with a variety of enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that 6-chloro-7-fluoro-1H-indole-2-carboxylic acid may have similar impacts on a cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-fluoro-1H-indole-2-carboxylic acid typically involves the reaction of 1H-indole with chlorine and fluorine sources in the presence of catalysts such as ferric chloride or aluminum chloride . The reaction conditions often require controlled temperatures and anhydrous environments to ensure the desired substitution on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are often used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while nucleophilic substitution can produce various substituted indoles .
Scientific Research Applications
6-chloro-7-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H-indole-2-carboxylic acid
- 7-fluoro-1H-indole-2-carboxylic acid
- 6-bromo-7-fluoro-1H-indole-2-carboxylic acid
Uniqueness
6-chloro-7-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can significantly alter its chemical reactivity and biological activity compared to similar compounds with only one halogen substitution . The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
6-chloro-7-fluoro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXULQOUYMZDIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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